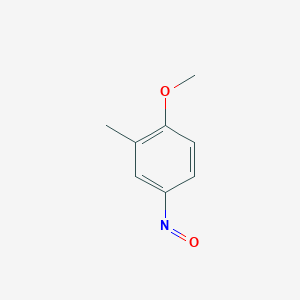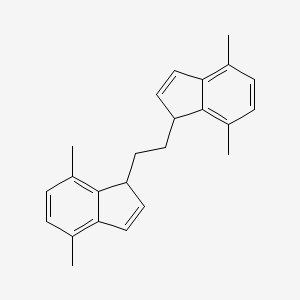
Trihydroxytellanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydroxytellanium is a chemical compound with the molecular formula Te(OH)₃ It is an organotellurium compound that features three hydroxyl groups attached to a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihydroxytellanium can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with water under controlled conditions. The reaction proceeds as follows:
TeCl4+3H2O→Te(OH)3+3HCl
Another method involves the hydrolysis of tellurium dioxide (TeO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield this compound:
TeO2+2H2O+2HCl→Te(OH)3+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tellurium tetrachloride or tellurium dioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trihydroxytellanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form telluric acid (H₆TeO₆) under strong oxidizing conditions.
Reduction: It can be reduced to elemental tellurium using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Telluric acid (H₆TeO₆)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Trihydroxytellanium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which trihydroxytellanium exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tellurium atom can participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tellurium dioxide (TeO₂)
- Tellurium tetrachloride (TeCl₄)
- Telluric acid (H₆TeO₆)
Uniqueness
Trihydroxytellanium is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to other tellurium compounds
Propriétés
Numéro CAS |
129466-35-9 |
|---|---|
Formule moléculaire |
H3O3Te+ |
Poids moléculaire |
178.6 g/mol |
Nom IUPAC |
trihydroxytellanium |
InChI |
InChI=1S/H3O3Te/c1-4(2)3/h1-3H/q+1 |
Clé InChI |
FTOPEHOPPBBZBS-UHFFFAOYSA-N |
SMILES canonique |
O[Te+](O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
